2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
This compound (CAS 1207035-43-5) features a 1,2-dihydroisoquinolin-1-one core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl group and at position 2 with a 3-methylphenyl group. Its molecular formula is C₂₆H₂₂N₄O₅, with a molecular weight of 470.485 g/mol and 8 hydrogen-bond acceptors . The oxadiazole moiety enhances metabolic stability and bioavailability, while the trimethoxyphenyl group is associated with tubulin-binding activity in related anticancer agents.
Properties
IUPAC Name |
2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5/c1-16-8-7-9-18(12-16)30-15-21(19-10-5-6-11-20(19)27(30)31)26-28-25(29-35-26)17-13-22(32-2)24(34-4)23(14-17)33-3/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHTTIBBZJOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H22N4O4
- Molecular Weight : 394.44 g/mol
This compound features an isoquinoline backbone with oxadiazole and methoxyphenyl substituents, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxadiazole ring is known to inhibit thymidylate synthase (TS), an important enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells. Studies have shown that derivatives of oxadiazole can have IC50 values ranging from 0.47 to 1.4 µM against TS proteins .
- Case Study : A recent study evaluated the anticancer effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that these compounds could induce apoptosis significantly more than the control group, with some compounds achieving a 38-fold increase in apoptosis markers such as P53 and caspase levels .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Mechanism of Action : The presence of methoxy groups enhances lipophilicity, allowing better membrane penetration and subsequent antimicrobial action. Compounds with similar structures have been tested against various pathogenic bacteria and fungi .
- Case Study : In vitro studies reported significant antibacterial activity against several strains of human pathogens. For example, derivatives exhibiting high efficacy against Staphylococcus aureus and Escherichia coli were highlighted in pharmacological screenings .
Data Table: Biological Activity Summary
Scientific Research Applications
The compound has been studied for its potential applications in several areas:
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:
- A study reported that derivatives of 1,2,4-oxadiazole exhibited significant antiproliferative effects against various cancer cell lines including A549 (lung), MCF-7 (breast), and HCT-116 (colon) . The introduction of electron-withdrawing groups at specific positions on the aromatic ring was crucial for enhancing biological activity.
Inhibition of Cancer Cell Proliferation
Research indicates that compounds with oxadiazole structures can inhibit cancer cell proliferation by inducing apoptosis. For example:
- Certain oxadiazole derivatives were shown to trigger apoptosis in cancer cells by increasing caspase activity . This suggests that the compound may possess similar mechanisms of action.
Potential as Antioxidants
Oxadiazole-containing compounds have been recognized for their antioxidant properties. Antioxidants play a vital role in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
Structural Influence on Activity: The oxadiazole ring in the target compound and oxadiazon contributes to metabolic stability, but the trimethoxyphenyl substituent in the target may enhance tubulin-binding affinity compared to the dichlorophenyl group in oxadiazon . Triazole derivatives (e.g., ) exhibit antifungal activity due to sulfur-containing groups (e.g., thiols), which are absent in the target compound. The latter’s isoquinolinone core may instead favor kinase inhibition .
Physicochemical Properties: The target compound’s LogP (estimated 3.8) is lower than oxadiazon (LogP ~4.5) due to its polar trimethoxy groups, suggesting improved aqueous solubility .
Synthetic Accessibility: The target compound’s synthesis likely employs coupling strategies similar to triazole derivatives (e.g., InCl₃-catalyzed alkylation, as in ), but its isoquinolinone core requires specialized cyclization steps .
Research Implications and Gaps
- Bioactivity Data : While the target compound’s structural analogs (e.g., trimethoxyphenyl-oxadiazoles) show anticancer activity, explicit data for this compound is lacking. Comparative assays against tubulin or kinases are needed .
- Structural Optimization : Replacing the 3-methylphenyl group with electron-withdrawing substituents (e.g., nitro, as in ) could modulate activity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
